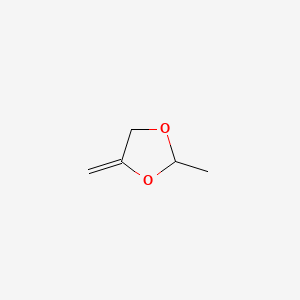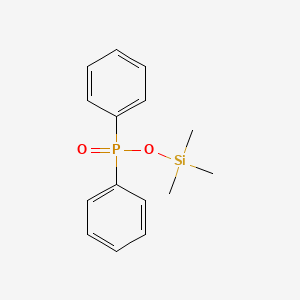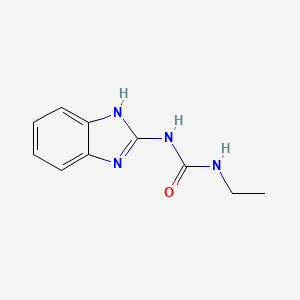
1-(1H-benzimidazol-2-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . The presence of the benzimidazole ring in this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-1H-benzimidazol-2-yl-N’-ethyl- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various alkylating agents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the use of metal triflates as catalysts, such as scandium triflate or ytterbium triflate, to enhance the reaction efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of urea, N-1H-benzimidazol-2-yl-N’-ethyl- involves its interaction with various molecular targets, including enzymes and DNA. The benzimidazole ring allows the compound to bind to DNA grooves, leading to interference with DNA replication and transcription . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic agent with a similar structure and function.
Uniqueness
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- is unique due to the presence of both the urea and ethyl groups, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
21035-26-7 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C10H12N4O/c1-2-11-10(15)14-9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H3,11,12,13,14,15) |
InChI-Schlüssel |
XEISFTZDRRYOFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
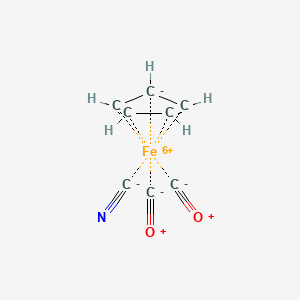
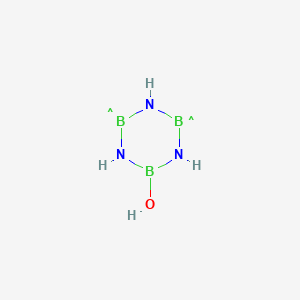
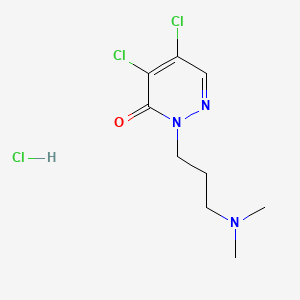

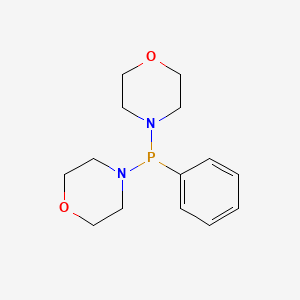

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
